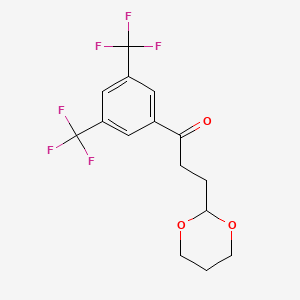
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one typically involves the following steps:
Formation of the 3,5-Bis(trifluoromethyl)phenyl Intermediate:
Attachment of the Dioxane Ring: The dioxane ring is introduced through a nucleophilic substitution reaction, where a suitable dioxane precursor reacts with the phenyl intermediate.
Formation of the Propanone Moiety: The final step involves the formation of the propanone group through a condensation reaction, typically using an aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-2-propanone: Lacks the dioxane ring, making it less complex.
1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one: Contains difluoromethyl groups instead of trifluoromethyl groups, affecting its reactivity and properties.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,4-dioxan-2-yl)propan-1-one: Contains a different dioxane ring structure, influencing its chemical behavior.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is unique due to the presence of both trifluoromethyl groups and a 1,3-dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6O3/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)12(22)2-3-13-23-4-1-5-24-13/h6-8,13H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXMNUWVFLPADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646007 |
Source


|
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-38-5 |
Source


|
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














